![molecular formula C10H11BrO4 B580269 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone CAS No. 51149-28-1](/img/structure/B580269.png)
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone
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Description
Synthesis Analysis
The synthesis of 2BD involves the bromination of 4-hydroxy-3,5-dimethoxy-acetophenone . This reaction is typically carried out under light irradiation . The resulting product is an important intermediate in the synthesis of a variety of compounds.Molecular Structure Analysis
The molecular formula of 2BD is C10H11BrO4 . Its average mass is 259.096 Da and its monoisotopic mass is 257.989136 Da .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Alpha-Bromoacetosyringone: is instrumental in the synthesis of various heterocyclic compounds, which are crucial frameworks in many pharmaceuticals. Its reactivity due to the bromine atom makes it a valuable precursor in constructing imidazole rings , which are found in many biologically active molecules.
Identification of Pyrolysis Products
This compound has been used in studies to identify the pyrolysis products of related psychoactive substances. Understanding these products is essential for forensic analyses and environmental monitoring of substance degradation.
Anion Detection
Researchers have evaluated derivatives of alpha-Bromoacetosyringone for their ability to detect anions in various solvents and on solid surfaces . This application is significant in environmental chemistry for detecting pollutants.
Antimicrobial Activity
The compound’s derivatives have been tested for antimicrobial activity against common microorganisms . This research is vital for developing new antibiotics and antiseptics.
properties
IUPAC Name |
2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-8-3-6(7(12)5-11)4-9(15-2)10(8)13/h3-4,13H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYIKFIZNYRVDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710175 |
Source
|
Record name | 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
CAS RN |
51149-28-1 |
Source
|
Record name | 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80710175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does alpha-Bromoacetosyringone (ASBr) affect the activation of virulence genes in Agrobacterium tumefaciens?
A1: Agrobacterium tumefaciens utilizes a two-component regulatory system, VirA/VirG, to activate its virulence genes (vir genes) in response to phenolic compounds released by host plants. ASBr acts as a potent inhibitor of this induction process. []
Q2: What is the significance of using radiolabeled ASBr in this research?
A2: Using an iodine-125 (125I) labeled analog of ASBr was crucial for identifying the proteins involved in ASBr's inhibitory mechanism. This radiolabeling allowed researchers to track the binding of ASBr within A. tumefaciens cells and subsequently identify p10 and p21 as the targets. []
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